1,3-Dioxolane-2-propanoic acid, 2-methyl-, butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane-2-propanoic acid, 2-methyl-, butyl ester is an organic compound with the molecular formula C₁₀H₁₈O₄. This compound belongs to the class of dioxolanes, which are cyclic acetals derived from aldehydes or ketones. The structure of this compound includes a dioxolane ring fused with a propanoic acid ester, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxolane-2-propanoic acid, 2-methyl-, butyl ester can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves the following steps:
Formation of the Dioxolane Ring: The aldehyde or ketone reacts with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst to form the dioxolane ring.
Esterification: The resulting dioxolane compound is then esterified with butanol in the presence of an acid catalyst to form the butyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and catalysts is essential to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane-2-propanoic acid, 2-methyl-, butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: The ester functional group can be reduced to alcohols without affecting the dioxolane ring.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or different esters.
Scientific Research Applications
1,3-Dioxolane-2-propanoic acid, 2-methyl-, butyl ester has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Studied for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Investigated for its potential as a prodrug, where the ester group can be hydrolyzed to release the active drug.
Industry: Used in the production of polymers and resins due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane-2-propanoic acid, 2-methyl-, butyl ester involves its ability to undergo hydrolysis and release the active components. The dioxolane ring provides stability, while the ester group can be hydrolyzed under acidic or basic conditions to release the corresponding acid and alcohol . This hydrolysis reaction is catalyzed by esterases in biological systems, making it a potential prodrug.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester
- 1,3-Dioxolane-2-propanoic acid, 2-methyl-, methyl ester
- Propanoic acid, 2-methyl-, butyl ester
Uniqueness
1,3-Dioxolane-2-propanoic acid, 2-methyl-, butyl ester is unique due to its specific ester group, which provides distinct reactivity and stability compared to its ethyl and methyl counterparts. The butyl ester group offers different solubility and hydrolysis rates, making it suitable for specific applications in drug delivery and polymer production.
Properties
CAS No. |
132087-08-2 |
---|---|
Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
butyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate |
InChI |
InChI=1S/C11H20O4/c1-3-4-7-13-10(12)5-6-11(2)14-8-9-15-11/h3-9H2,1-2H3 |
InChI Key |
IKJOYSRYKINCGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCC1(OCCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.